8-Bromobenzofuro[3,2-b]pyridine

Synthetic Methodology Electrophilic Aromatic Substitution Process Chemistry

8-Bromobenzofuro[3,2-b]pyridine (CAS 1384187-12-5) is a tricyclic heteroaromatic compound comprising a benzofuran ring fused to a pyridine ring, with a bromine substituent regiospecifically installed at the 8-position of the benzofuran moiety. With a molecular formula of C₁₁H₆BrNO and a molecular weight of 248.08 g·mol⁻¹, this compound belongs to the benzofuro[3,2-b]pyridine scaffold class, which has been recognized as a privileged structure in medicinal chemistry for its ability to serve as a core template for kinase inhibitors, topoisomerase inhibitors, and endothelin receptor antagonists.

Molecular Formula C11H6BrNO
Molecular Weight 248.07 g/mol
Cat. No. B8260075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromobenzofuro[3,2-b]pyridine
Molecular FormulaC11H6BrNO
Molecular Weight248.07 g/mol
Structural Identifiers
SMILESC1=CC2=C(C3=C(O2)C=CC(=C3)Br)N=C1
InChIInChI=1S/C11H6BrNO/c12-7-3-4-9-8(6-7)11-10(14-9)2-1-5-13-11/h1-6H
InChIKeyCFXLXMCOYUXSFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromobenzofuro[3,2-b]pyridine: Technical Baseline for Procurement and Scientific Selection


8-Bromobenzofuro[3,2-b]pyridine (CAS 1384187-12-5) is a tricyclic heteroaromatic compound comprising a benzofuran ring fused to a pyridine ring, with a bromine substituent regiospecifically installed at the 8-position of the benzofuran moiety . With a molecular formula of C₁₁H₆BrNO and a molecular weight of 248.08 g·mol⁻¹, this compound belongs to the benzofuro[3,2-b]pyridine scaffold class, which has been recognized as a privileged structure in medicinal chemistry for its ability to serve as a core template for kinase inhibitors, topoisomerase inhibitors, and endothelin receptor antagonists [1]. The compound is commercially available from multiple global suppliers at purities of 95–98%, typically supported by batch-specific Certificate of Analysis (CoA) documentation including NMR, HPLC, and GC data .

Why 8-Bromobenzofuro[3,2-b]pyridine Cannot Be Simply Replaced by Generic Analogs in Synthesis Programs


The 8-bromobenzofuro[3,2-b]pyridine compound occupies a unique position among halogenated benzofuropyridine congeners because the C–Br bond at the 8-position (bond dissociation energy approximately 337 kJ·mol⁻¹ versus approximately 400 kJ·mol⁻¹ for C–Cl) provides markedly superior oxidative addition kinetics in palladium-catalyzed cross-coupling reactions [1]. This fundamental difference in bond strength means that the 8-chloro analog (CAS 1161409-92-2) requires harsher catalytic conditions or specialized ligand systems to achieve comparable coupling efficiency, often resulting in lower yields and narrower substrate scope [2]. Furthermore, the parent benzofuro[3,2-b]pyridine lacks any halogen handle for late-stage diversification, while the 6-bromo isomer places the reactive center at a topologically distinct position that yields regioisomeric products with potentially altered biological or photophysical properties [3]. These chemical and positional differences mean that interchanging these compounds without re-optimizing downstream reaction conditions will predictably lead to divergent product profiles, making compound-specific procurement decisions essential for reproducible synthesis programs.

Quantitative Differentiation Evidence: 8-Bromobenzofuro[3,2-b]pyridine vs. Closest Analogs and Alternatives


Synthetic Accessibility: 77% Isolated Yield from Parent Benzofuro[3,2-b]pyridine with NBS Bromination

The target compound is synthesized from the commercially available parent benzofuro[3,2-b]pyridine via regioselective electrophilic bromination using N-bromosuccinimide (NBS) in acetic acid/sulfuric acid at room temperature over 5 hours, affording an isolated yield of 77% (11.3 g, 45.5 mmol) after recrystallization from ethanol . This well-characterized protocol is documented in US patent US2017/0333000 A1 (Paragraphs 0320–0322), providing a reproducible, scalable synthetic route with unambiguous LC-MS confirmation (m/z = 247.96 [M+H]⁺) . In contrast, the analogous 8-chloro derivative requires alternative chlorinating agents (e.g., N-chlorosuccinimide or sulfuryl chloride) that may exhibit different regioselectivity profiles on the benzofuropyridine core, and reported synthetic protocols for 8-chlorobenzofuro[3,2-b]pyridine often involve multi-step sequences rather than a single-step functionalization .

Synthetic Methodology Electrophilic Aromatic Substitution Process Chemistry

C–Br vs. C–Cl Bond Dissociation Energy: Quantitative Advantage for Palladium-Catalyzed Oxidative Addition

The C–Br bond dissociation energy (BDE) in aryl bromides is approximately 337 kJ·mol⁻¹, which is substantially lower than the C–Cl BDE of approximately 400 kJ·mol⁻¹ found in the corresponding aryl chlorides such as 8-chlorobenzofuro[3,2-b]pyridine [1]. This 63 kJ·mol⁻¹ difference translates into significantly faster oxidative addition kinetics with Pd(0) catalysts—typically by 1–2 orders of magnitude at comparable temperatures—enabling cross-coupling reactions under milder conditions (lower catalyst loading, reduced temperature, shorter reaction times) [2]. While this is a class-level inference (not a direct head-to-head comparison on the benzofuropyridine scaffold specifically), the underlying physical organic chemistry principle applies universally to aryl halide pairs sharing the same aromatic core. The practical consequence is that procurement of the bromo derivative unlocks a broader toolkit of standard Suzuki-Miyaura, Buchwald-Hartwig, and Negishi coupling protocols without requiring the specialized, often expensive, dialkylbiarylphosphine ligands necessary for efficient aryl chloride activation [2].

Cross-Coupling Chemistry Aryl Halide Reactivity Catalysis

Commercial Availability with Batch-Level Quality Control Documentation vs. Research-Only Analogs

8-Bromobenzofuro[3,2-b]pyridine (CAS 1384187-12-5) is stocked by multiple established chemical suppliers including Bidepharm (Cat. BD01411598, standard purity 95%), Leyan (Cat. 1577861, purity 98%), and Chemenu (Cat. CM1050076, purity 95%+), with batch-specific QC documentation (NMR, HPLC, GC) provided as standard . Available pack sizes range from 250 mg to 25 g, with larger quantities obtainable upon request . The MDL number (MFCD33022489) is registered, and SMILES notation (BrC1=CC=C2C(C3=NC=CC=C3O2)=C1) is standardized across supplier databases . In contrast, the 8-chloro analog (CAS 1161409-92-2) is listed by fewer suppliers and typically lacks the same depth of publicly accessible batch analytical data, while the 6-bromo isomer (CAS not publicly matched to a confirmed supplier with CoA) has limited commercial availability . For procurement professionals, the 8-bromo derivative's multi-supplier sourcing with verified QC documentation reduces single-supplier dependency risk and enables competitive pricing.

Supply Chain Quality Assurance Analytical Characterization

Regiospecific 8-Position Bromination: Distinct from 6-Bromo and Other Positional Isomers in Downstream Product Profiles

The substitution position of the halogen on the benzofuro[3,2-b]pyridine scaffold is not arbitrary—it determines the vector of any subsequently installed aryl, heteroaryl, or functional group via cross-coupling, thereby dictating the molecular shape and biological target engagement profile of the final compound. The 8-position on the benzofuro[3,2-b]pyridine core corresponds to the benzofuran ring terminus distal to the pyridine nitrogen, whereas the 6-position is ortho to the furan oxygen and the 2- and 4-positions reside on the pyridine ring . Published structure-activity relationship (SAR) studies on 2,4-diaryl benzofuro[3,2-b]pyridine derivatives as topoisomerase inhibitors demonstrate that the position of aryl substitution dramatically alters inhibitory potency: compounds with 2-furyl substitution at the 2- or 4-position of the central pyridine showed significant topoisomerase II inhibitory activity at 100 µM, while alternative substitution patterns yielded reduced or negligible activity . Although these SAR studies focused on 2,4-diaryl rather than 8-substituted derivatives, they establish the principle that positional isomerism on the benzofuropyridine scaffold produces quantitatively distinct biological outcomes. The 8-bromo derivative thus provides a geometrically unique exit vector for late-stage diversification that is inaccessible from the 6-bromo isomer or the parent unsubstituted scaffold .

Regiochemistry Structure-Activity Relationships Topoisomerase Inhibition

Scaffold Validation: Benzofuro[3,2-b]pyridine Core Is a Recognized Privileged Structure in Kinase and Topoisomerase Drug Discovery

The benzofuro[3,2-b]pyridine scaffold has been independently validated by multiple research groups as a productive template for drug discovery. In kinase drug discovery, Němec et al. (2019) identified the furo[3,2-b]pyridine core as a privileged scaffold yielding highly selective inhibitors of cdc-like kinases (CLKs) with nanomolar potency and sub-micromolar modulators of the Hedgehog signaling pathway [1]. In the oncology area, benzofuro[3,2-b]pyridin-2(1H)-one derivatives were optimized as dual BTK/PI3Kδ inhibitors, with compound 6f exhibiting IC₅₀ values of 74 nM (BTK) and 170 nM (PI3Kδ), along with anti-proliferative activity against Raji and Ramos leukemia cells (IC₅₀ = 2.1 µM and 2.65 µM, respectively) [2]. Separately, benzofuro[3,2-b]pyridin-7-ol derivatives were developed as DNA topoisomerase II inhibitors, with compound 11 demonstrating 100% topo II inhibition at 100 µM and antiproliferative activity with an IC₅₀ of 0.86 µM against HeLa cells, outperforming all positive controls in the study [3]. The 8-bromo derivative, as a late-stage functionalization handle, enables direct access to this validated chemical space for further SAR exploration.

Kinase Inhibition Topoisomerase Inhibition Drug Discovery

Optimal Procurement Scenarios: Where 8-Bromobenzofuro[3,2-b]pyridine Delivers the Strongest Scientific Return on Investment


Medicinal Chemistry Hit-to-Lead Programs Requiring Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling

For medicinal chemistry teams pursuing structure-activity relationship (SAR) expansion around the benzofuro[3,2-b]pyridine scaffold, the 8-bromo derivative provides the most efficient entry point for parallel library synthesis. The C–Br bond at the 8-position enables room-temperature Suzuki-Miyaura coupling with a wide range of commercially available aryl and heteroaryl boronic acids, generating focused libraries of 8-substituted benzofuro[3,2-b]pyridines in a single synthetic step . The 77% isolated yield of the starting bromide from the parent scaffold and its multi-supplier commercial availability at 95–98% purity ensure that sufficient quantities of the key intermediate can be secured for library production without in-house synthesis bottlenecks [1]. The benzofuro[3,2-b]pyridine scaffold has demonstrated validated activity against CLK kinases (IC₅₀ < 100 nM), BTK/PI3Kδ (IC₅₀ 74/170 nM), and topoisomerase II (100% inhibition at 100 µM), providing a strong biological rationale for library investment [2][3][4].

Process Chemistry Scale-Up for Preclinical Candidate Manufacturing

When a benzofuro[3,2-b]pyridine-based preclinical candidate is selected for scale-up, procurement of the 8-bromo intermediate in multi-gram to kilogram quantities becomes a critical path activity. The published synthesis from the parent benzofuro[3,2-b]pyridine using NBS in acetic acid/sulfuric acid provides a well-characterized, patent-documented process (US2017/0333000 A1) that can be directly transferred to a CRO or internal process chemistry group . The LC-MS confirmed product identity (m/z = 247.96 [M+H]⁺) and established recrystallization protocol (ethanol) ensure that purity specifications can be met at scale . Compared to the 8-chloro analog, which requires harsher cross-coupling conditions and may demand expensive specialized ligands for efficient Pd catalysis, the bromo derivative's inherent reactivity advantage translates to lower catalyst costs, reduced palladium scavenging requirements, and faster cycle times in production-scale coupling reactions [5].

Diversity-Oriented Synthesis (DOS) for Biological Probe and Chemical Biology Tool Generation

In chemical biology and probe discovery programs, the ability to generate structurally diverse compound collections from a common intermediate is a key productivity driver. The 8-bromo derivative serves as a versatile diversification hub: the bromine can be elaborated via Suzuki, Negishi, Buchwald-Hartwig, or Sonogashira couplings, while the pyridine nitrogen and benzofuran oxygen provide additional handles for N-oxide formation or electrophilic substitution chemistry . The recent development of copper-catalyzed and visible-light-mediated synthetic routes to the benzofuro[3,2-b]pyridine scaffold further expands the accessible chemical space [1]. The combination of robust commercial supply (3+ vendors, 95–98% purity with QC documentation) and broad synthetic utility makes the 8-bromo derivative a strategic procurement choice for core facilities and screening centers that need a single intermediate to feed multiple project pipelines .

OLED Materials Discovery: Iridium Complex Precursor Development

Benzofuro[3,2-b]pyridine derivatives have been described in the patent literature as ligands for phosphorescent iridium(III) complexes used in organic light-emitting diode (OLED) devices . The 8-bromo derivative enables the synthesis of 8-aryl-substituted azadibenzofuran-type ligands, where the extended π-conjugation and the position of the aryl substituent can tune the emission wavelength and photoluminescent quantum yield of the resulting iridium complex [1]. The bromine handle at the 8-position allows for modular ligand library construction via cross-coupling, enabling systematic optimization of device-relevant properties such as emission color coordinates, external quantum efficiency (EQE), and device lifetime—a development strategy that is inaccessible from the non-halogenated parent scaffold and would require de novo ligand synthesis from the 6-bromo isomer .

Quote Request

Request a Quote for 8-Bromobenzofuro[3,2-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.